Pyrimidine-4-sulfinicacid
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Overview
Description
Pyrimidine-4-sulfinic acid is a heterocyclic aromatic compound that contains a pyrimidine ring substituted with a sulfinic acid group at the 4-position Pyrimidine derivatives are known for their wide occurrence in nature and their significant roles in various biological processes
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of pyrimidine-4-sulfinic acid typically involves the introduction of a sulfinic acid group to a pyrimidine ring. One common method is the reaction of pyrimidine derivatives with sulfinating agents under controlled conditions. For example, the reaction of 4-chloropyrimidine with sodium sulfinate in the presence of a base can yield pyrimidine-4-sulfinic acid .
Industrial Production Methods: Industrial production of pyrimidine-4-sulfinic acid may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain high-purity pyrimidine-4-sulfinic acid .
Chemical Reactions Analysis
Types of Reactions: Pyrimidine-4-sulfinic acid can undergo various chemical reactions, including:
Oxidation: The sulfinic acid group can be oxidized to a sulfonic acid group using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: The sulfinic acid group can be reduced to a thiol group using reducing agents like sodium borohydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed:
Oxidation: Pyrimidine-4-sulfonic acid.
Reduction: Pyrimidine-4-thiol.
Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.
Scientific Research Applications
Pyrimidine-4-sulfinic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex pyrimidine derivatives and as a reagent in organic synthesis.
Biology: Pyrimidine-4-sulfinic acid derivatives are studied for their potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore the therapeutic potential of pyrimidine-4-sulfinic acid derivatives in treating various diseases.
Industry: It is used in the development of new materials and as a catalyst in chemical reactions
Mechanism of Action
The mechanism of action of pyrimidine-4-sulfinic acid and its derivatives involves interactions with specific molecular targets and pathways. For example, some derivatives may inhibit enzymes involved in nucleotide synthesis, leading to antiproliferative effects on cancer cells. Others may interact with microbial enzymes, exhibiting antimicrobial activity. The exact mechanism depends on the specific structure and functional groups of the derivative .
Comparison with Similar Compounds
Pyrimidine-4-sulfonic acid: Similar structure but with a sulfonic acid group instead of a sulfinic acid group.
Pyrimidine-4-thiol: Similar structure but with a thiol group instead of a sulfinic acid group.
Other pyrimidine derivatives: Such as uracil, thymine, and cytosine, which are nucleobases found in nucleic acids
Uniqueness: Pyrimidine-4-sulfinic acid is unique due to the presence of the sulfinic acid group, which imparts distinct chemical reactivity and potential biological activities. This makes it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C4H4N2O2S |
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Molecular Weight |
144.15 g/mol |
IUPAC Name |
pyrimidine-4-sulfinic acid |
InChI |
InChI=1S/C4H4N2O2S/c7-9(8)4-1-2-5-3-6-4/h1-3H,(H,7,8) |
InChI Key |
XYQVYBGQCPWOKD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=CN=C1S(=O)O |
Origin of Product |
United States |
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